(2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester
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Overview
Description
(2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclopentyl group attached to a 3-oxobutanoic acid moiety, with an ethyl ester functional group. It is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of (2S)-2-cyclopentyl-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to drive the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: (2S)-2-cyclopentyl-3-oxobutanoic acid and ethanol.
Reduction: (2S)-2-cyclopentyl-3-hydroxybutanoic acid ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of (2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butanoate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butanoate: An ester with a similar structure, used in various industrial applications.
Uniqueness
(2S)-2-cyclopentyl-3-oxobutanoic acid ethyl ester is unique due to its cyclopentyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (2S)-2-cyclopentyl-3-oxobutanoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3/t10-/m1/s1 |
InChI Key |
CRISDWSRLFVDOU-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1CCCC1)C(=O)C |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)C |
Origin of Product |
United States |
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